

# Application of 1-(1,4-dioxan-2-yl)-N-methylmethanamine in Neuroscience Research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-(1,4-dioxan-2-yl)-N-methylmethanamine

**Cat. No.:** B1352199

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(1,4-dioxan-2-yl)-N-methylmethanamine** is a synthetic compound available from several chemical suppliers<sup>[1][2][3]</sup>. While direct research on its specific applications in neuroscience is not yet prevalent in published literature, its structural components—a dioxane ring and an N-methylmethanamine group—are present in various neuroactive molecules. This suggests its potential as a novel scaffold for the development of therapeutics targeting the central nervous system (CNS).

Structurally related compounds offer insights into its potential pharmacological profile. For instance, N-methyl amine-substituted derivatives of fluoxetine have been investigated as inhibitors of the dopamine transporter<sup>[4][5]</sup>. Furthermore, hybrids of melatonin and N,N-dibenzyl(N-methyl)amine have demonstrated neurogenic, antioxidant, cholinergic, and neuroprotective effects, indicating potential for Alzheimer's disease treatment<sup>[6]</sup>. The 1,4-dioxane moiety itself has been shown to have neurological effects, with developmental exposure in zebrafish models leading to changes in gene expression associated with neurological and movement disorders<sup>[7][8]</sup>.

These findings underscore the potential of **1-(1,4-dioxan-2-yl)-N-methylmethanamine** as a candidate for investigation in several areas of neuroscience research, including but not limited to:

- Modulation of Neurotransmitter Systems: The N-methylmethanamine group is a common feature in many CNS-active compounds, suggesting a potential interaction with monoamine transporters (e.g., for dopamine, serotonin, and norepinephrine) or receptors.
- Neuroprotective Effects: The antioxidant and neurogenic properties of structurally similar molecules suggest that this compound could be explored for its potential to protect against neuronal damage in models of neurodegenerative diseases.
- Behavioral Pharmacology: Alterations in neurotransmitter systems often manifest as changes in behavior. Therefore, this compound could be screened for its effects on locomotion, anxiety, depression, and cognitive function in animal models.

These application notes provide a hypothetical framework for the initial characterization of **1-(1,4-dioxan-2-yl)-N-methylmethanamine** in a neuroscience research setting.

## Quantitative Data Summary

As there is no published data for **1-(1,4-dioxan-2-yl)-N-methylmethanamine**, the following table provides a template for summarizing key quantitative data that would be generated from the proposed experimental protocols.

| Experiment                             | Parameter                                  | Value   | Units |
|----------------------------------------|--------------------------------------------|---------|-------|
| Receptor Binding Assay                 | Ki (Dopamine Transporter)                  | TBD     | nM    |
| Ki (Serotonin Transporter)             | TBD                                        | nM      |       |
| Ki (Norepinephrine Transporter)        | TBD                                        | nM      |       |
| Neurotransmitter Uptake Assay          | IC50 (Dopamine Uptake)                     | TBD     | μM    |
| IC50 (Serotonin Uptake)                | TBD                                        | μM      |       |
| IC50 (Norepinephrine Uptake)           | TBD                                        | μM      |       |
| In Vitro Neuroprotection Assay         | EC50 (Protection against Oxidative Stress) | TBD     | μM    |
| Behavioral Assay (Mouse)               | % Change in Locomotor Activity             | TBD     | %     |
| Time in Open Arms (Elevated Plus Maze) | TBD                                        | seconds |       |

TBD: To Be Determined

## Experimental Protocols

### Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity of **1-(1,4-dioxan-2-yl)-N-methylmethanamine** for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

## Materials:

- HEK293 cells stably expressing human DAT, SERT, or NET
- Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
- Radioligands: [<sup>3</sup>H]WIN 35,428 (for DAT), [<sup>3</sup>H]Citalopram (for SERT), [<sup>3</sup>H]Nisoxetine (for NET)
- Non-specific binding competitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET)
- **1-(1,4-dioxan-2-yl)-N-methylmethanamine**
- Scintillation vials and cocktail
- Glass fiber filters
- Filtration apparatus

## Procedure:

- Prepare cell membranes from HEK293 cells expressing the target transporter.
- In a 96-well plate, add 50  $\mu$ L of membrane preparation, 25  $\mu$ L of radioligand at a concentration near its  $K_d$ , and 25  $\mu$ L of varying concentrations of **1-(1,4-dioxan-2-yl)-N-methylmethanamine** (e.g., 0.1 nM to 100  $\mu$ M).
- For total binding, add 25  $\mu$ L of buffer instead of the test compound. For non-specific binding, add 25  $\mu$ L of the appropriate competitor at a high concentration (e.g., 10  $\mu$ M).
- Incubate at room temperature for 1-2 hours.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

- Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).

## Protocol 2: In Vitro Neurotransmitter Uptake Assay

This protocol measures the ability of **1-(1,4-dioxan-2-yl)-N-methylmethanamine** to inhibit the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.

### Materials:

- Rat brain tissue (striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine)
- Synaptosome preparation buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)
- Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl<sub>2</sub>, 1.2 mM MgSO<sub>4</sub>, 1.2 mM KH<sub>2</sub>PO<sub>4</sub>, 22 mM NaHCO<sub>3</sub>, 10 mM glucose, aerated with 95% O<sub>2</sub>/5% CO<sub>2</sub>)
- Radiolabeled neurotransmitters: [<sup>3</sup>H]Dopamine, [<sup>3</sup>H]Serotonin, [<sup>3</sup>H]Norepinephrine
- 1-(1,4-dioxan-2-yl)-N-methylmethanamine**
- Uptake inhibitors for control (e.g., GBR 12909, Fluoxetine, Desipramine)

### Procedure:

- Prepare synaptosomes from the respective brain regions.
- Pre-incubate synaptosomes in Krebs-Ringer buffer with varying concentrations of **1-(1,4-dioxan-2-yl)-N-methylmethanamine** for 10 minutes at 37°C.
- Initiate uptake by adding the radiolabeled neurotransmitter at a final concentration of ~10 nM.
- Incubate for a short period (e.g., 5-10 minutes) at 37°C.
- Terminate uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.

- Determine the IC<sub>50</sub> value by non-linear regression analysis.

## Protocol 3: Open Field Test for Locomotor Activity

This protocol assesses the effect of **1-(1,4-dioxan-2-yl)-N-methylmethanamine** on spontaneous locomotor activity in mice.

### Materials:

- Open field apparatus (a square arena with video tracking capabilities)
- Male C57BL/6 mice (8-10 weeks old)
- **1-(1,4-dioxan-2-yl)-N-methylmethanamine** dissolved in a suitable vehicle (e.g., saline)
- Vehicle control

### Procedure:

- Acclimate the mice to the testing room for at least 1 hour before the experiment.
- Administer **1-(1,4-dioxan-2-yl)-N-methylmethanamine** or vehicle via intraperitoneal (i.p.) injection at various doses.
- After a pre-treatment period (e.g., 30 minutes), place each mouse individually into the center of the open field arena.
- Record the locomotor activity (total distance traveled, time spent in the center vs. periphery) for 30 minutes using an automated video tracking system.
- Analyze the data to determine if the compound has stimulant, sedative, or anxiolytic/anxiogenic effects.

## Visualizations

[Click to download full resolution via product page](#)

Caption: High-level workflow for the preclinical evaluation of **1-(1,4-dioxan-2-yl)-N-methylmethanamine**.

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of action and downstream effects of the test compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]
- 2. 264254-04-8|1-(1,4-Dioxan-2-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 3. (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine | 917942-74-6 [sigmaaldrich.com]

- 4. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New melatonin-N,N-dibenzyl(N-methyl)amine hybrids: potent neurogenic agents with antioxidant, cholinergic, and neuroprotective properties as innovative drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Developmental exposure to 1,4-dioxane, a volatile organic compound of emerging concern, induces immediate phenotypic, transcriptomic, and adult-onset neurodevelopmental effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of 1-(1,4-dioxan-2-yl)-N-methylmethanamine in Neuroscience Research]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1352199#application-of-1-\(1,4-dioxan-2-yl\)-N-methylmethanamine-in-neuroscience-research](https://www.benchchem.com/product/b1352199#application-of-1-(1,4-dioxan-2-yl)-N-methylmethanamine-in-neuroscience-research)]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)